molecular formula C14H24N4O2S B2370662 Tert-butyl 4-(4-ethyl-5-mercapto-4h-1,2,4-triazol-3-yl)piperidine-1-carboxylate CAS No. 1311770-76-9

Tert-butyl 4-(4-ethyl-5-mercapto-4h-1,2,4-triazol-3-yl)piperidine-1-carboxylate

Cat. No.: B2370662
CAS No.: 1311770-76-9
M. Wt: 312.43
InChI Key: JXJGBIAGOAXTSO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a triazole moiety

Preparation Methods

The synthesis of Tert-butyl 4-(4-ethyl-5-mercapto-4h-1,2,4-triazol-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the triazole moiety. The reaction conditions often include the use of tert-butyl protecting groups to ensure the stability of the intermediate compounds. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Tert-butyl 4-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl 4-(4-ethyl-5-mercapto-4h-1,2,4-triazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring may also play a role in the compound’s overall bioactivity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives and triazole-containing molecules. Compared to these compounds, Tert-butyl 4-(4-ethyl-5-mercapto-4h-1,2,4-triazol-3-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Some similar compounds include:

Properties

IUPAC Name

tert-butyl 4-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2S/c1-5-18-11(15-16-12(18)21)10-6-8-17(9-7-10)13(19)20-14(2,3)4/h10H,5-9H2,1-4H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJGBIAGOAXTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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